Methyl 3-hydroxycyclopentanecarboxylate
Overview
Description
Methyl 3-hydroxycyclopentanecarboxylate is an organic compound with the molecular formula C7H12O3. It is a methyl ester derivative of 3-hydroxycyclopentanecarboxylic acid. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-hydroxycyclopentanecarboxylate can be synthesized through the reduction of methyl 3-oxocyclopentanecarboxylate. A common method involves the use of sodium borohydride as a reducing agent in tetrahydrofuran (THF) solvent. The reaction mixture is stirred at room temperature for a couple of hours, then cooled and acidified to pH 6 using hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound typically involve similar reduction processes but on a larger scale. The choice of solvent and reducing agent may vary depending on the specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxycyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxyl group can yield 3-oxocyclopentanecarboxylic acid.
Reduction: Reduction of the ester group can produce 3-hydroxycyclopentanol.
Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.
Scientific Research Applications
Methyl 3-hydroxycyclopentanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of metabolic pathways involving cyclopentane derivatives.
Industry: Used in the production of fine chemicals and as a building block for various industrial products
Mechanism of Action
The mechanism of action of methyl 3-hydroxycyclopentanecarboxylate involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the ester group can undergo hydrolysis under acidic or basic conditions. These interactions can influence the compound’s reactivity and its role in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-oxocyclopentanecarboxylate
- 3-hydroxycyclopentanecarboxylic acid
- Methyl 3-hydroxycyclohexanecarboxylate
Uniqueness
Methyl 3-hydroxycyclopentanecarboxylate is unique due to its specific combination of a hydroxyl group and a methyl ester on a cyclopentane ring. This structure imparts distinct reactivity and properties compared to similar compounds, making it valuable in various chemical syntheses and applications .
Properties
IUPAC Name |
methyl 3-hydroxycyclopentane-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-10-7(9)5-2-3-6(8)4-5/h5-6,8H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZRODBLMORHAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601215959 | |
Record name | Cyclopentanecarboxylic acid, 3-hydroxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601215959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32811-76-0 | |
Record name | Cyclopentanecarboxylic acid, 3-hydroxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32811-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentanecarboxylic acid, 3-hydroxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601215959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-hydroxycyclopentane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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